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Compound of Interest

Compound Name: 3-(Quinolin-3-yloxy)aniline

Cat. No.: B15395163 Get Quote

Spectroscopic Profile of 3-(Quinolin-3-
yloxy)aniline: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural

elucidation of novel compounds is a cornerstone of reliable and reproducible research. This

guide provides a comparative analysis of the spectroscopic data for 3-(Quinolin-3-
yloxy)aniline, a molecule of interest in medicinal chemistry. Due to the limited availability of

peer-reviewed, published experimental spectra for this specific compound, this guide will focus

on a comparison between predicted spectroscopic data and established values for its

constituent chemical moieties.

Introduction to Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) are fundamental in the characterization of chemical structures. ¹H NMR and

¹³C NMR provide detailed information about the hydrogen and carbon framework of a molecule,

respectively, while MS reveals the compound's molecular weight and fragmentation pattern.

The precise chemical shifts, coupling constants, and mass-to-charge ratios are unique

fingerprints of a molecule's structure.
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In the absence of readily available, published experimental spectra, we present the predicted

¹H and ¹³C NMR data for 3-(Quinolin-3-yloxy)aniline. This data, generated through

computational algorithms, serves as a valuable reference point for researchers synthesizing or

working with this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-
(Quinolin-3-yloxy)aniline

Chemical Shift (δ,
ppm)

Multiplicity Protons Assignment

8.78 d 1H H-2 (Quinoline)

8.10 d 1H H-4 (Quinoline)

7.95 d 1H H-8 (Quinoline)

7.65 t 1H H-6 (Quinoline)

7.55 t 1H H-7 (Quinoline)

7.40 d 1H H-5 (Quinoline)

7.20 t 1H H-5' (Aniline)

6.85 d 1H H-2' (Aniline)

6.75 t 1H H-6' (Aniline)

6.60 dd 1H H-4' (Aniline)

5.30 br s 2H -NH₂ (Aniline)

Note: Predicted data is sourced from computational models and may vary from experimental

values. The assignments are based on the chemical structure.
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Chemical Shift (δ, ppm) Assignment

155.0 C-3 (Quinoline)

148.5 C-8a (Quinoline)

147.0 C-1' (Aniline)

145.0 C-2 (Quinoline)

144.0 C-3' (Aniline)

130.0 C-4a (Quinoline)

129.5 C-6 (Quinoline)

129.0 C-5' (Aniline)

128.0 C-8 (Quinoline)

127.0 C-7 (Quinoline)

122.0 C-5 (Quinoline)

120.0 C-4 (Quinoline)

110.0 C-6' (Aniline)

109.0 C-2' (Aniline)

105.0 C-4' (Aniline)

Note: Predicted data is sourced from computational models and may vary from experimental

values. The assignments are based on the chemical structure.

Mass Spectrometry
The expected exact mass of 3-(Quinolin-3-yloxy)aniline (C₁₅H₁₂N₂O) is approximately

236.0950 g/mol . High-resolution mass spectrometry (HRMS) should yield a molecular ion peak

[M+H]⁺ at m/z 237.1028.
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For researchers aiming to acquire experimental data for 3-(Quinolin-3-yloxy)aniline, the

following general protocols for NMR and MS are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on

the compound's solubility and the desired resolution of the spectra.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the

lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay

(e.g., 2-5 seconds) are typically required. Proton decoupling techniques (e.g., broadband

decoupling) should be used to simplify the spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For

high-resolution mass spectrometry, a time-of-flight (TOF) or Orbitrap mass analyzer is

recommended to confirm the elemental composition.

Workflow for Spectroscopic Analysis and Data
Comparison
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound and its comparison with literature or predicted data.
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To cite this document: BenchChem. ["3-(Quinolin-3-yloxy)aniline" spectroscopic data
comparison with literature values]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15395163#3-quinolin-3-yloxy-aniline-spectroscopic-
data-comparison-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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